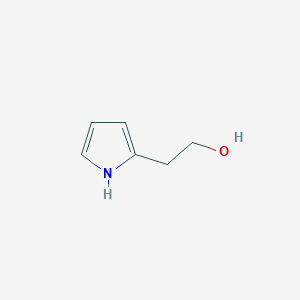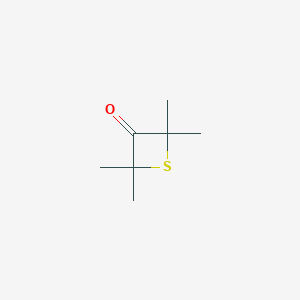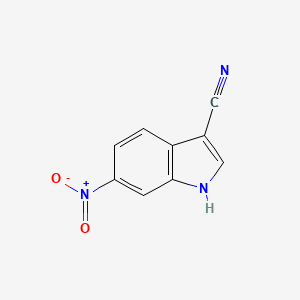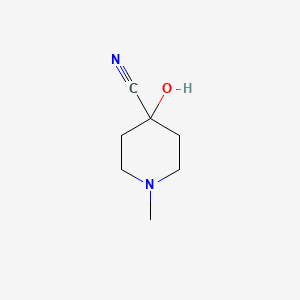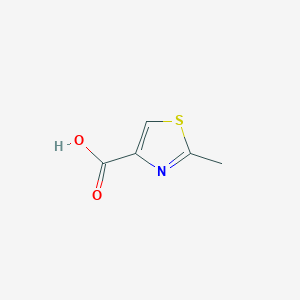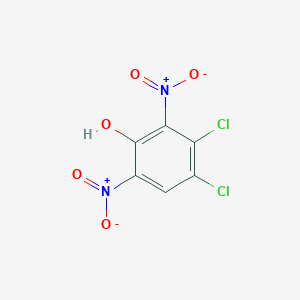![molecular formula C6H5ClN4 B1296376 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 66999-63-1](/img/structure/B1296376.png)
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Descripción general
Descripción
“5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is a heterocyclic compound . It is part of the triazole family, which is known for its versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular formula of “5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine” is C6H5ClN4 . The structure includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Aplicaciones Científicas De Investigación
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
The triazolopyridine ring, a structural fragment present in a number of drugs, has been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity . Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
-
Antifungal and Antibacterial : Triazoles have been recognized as antifungal and antibacterial agents. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
-
Insecticidal : Triazoles have been recognized as insecticidal agents . They can be used to control a variety of pests in agricultural and household settings .
-
Anticonvulsant : Triazoles have been recognized as anticonvulsant agents . They can be used in the treatment of seizures and other neurological disorders .
-
Antioxidant : Triazoles have been recognized as antioxidant agents . They can be used to neutralize harmful free radicals in the body, which can help prevent a variety of diseases .
-
Herbicidal : Triazoles have been recognized as herbicidal agents . They can be used to control unwanted vegetation in agricultural and non-agricultural settings .
-
Adenosine Receptors or HIF Prolyl Hydrolase and Myeloperoxidase Inhibitors : Triazoles have been recognized as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors . They can be used in the treatment of a variety of diseases .
-
Antifungal and Antibacterial : Triazoles have been recognized as antifungal and antibacterial agents. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
-
Insecticidal : Triazoles have been recognized as insecticidal agents . They can be used to control a variety of pests in agricultural and household settings .
-
Anticonvulsant : Triazoles have been recognized as anticonvulsant agents . They can be used in the treatment of seizures and other neurological disorders .
-
Antioxidant : Triazoles have been recognized as antioxidant agents . They can be used to neutralize harmful free radicals in the body, which can help prevent a variety of diseases .
-
Herbicidal : Triazoles have been recognized as herbicidal agents . They can be used to control unwanted vegetation in agricultural and non-agricultural settings .
-
Adenosine Receptors or HIF Prolyl Hydrolase and Myeloperoxidase Inhibitors : Triazoles have been recognized as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors . They can be used in the treatment of a variety of diseases .
Propiedades
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHBWVYQLECGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314925 | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
CAS RN |
66999-63-1 | |
| Record name | 5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289817 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66999-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



